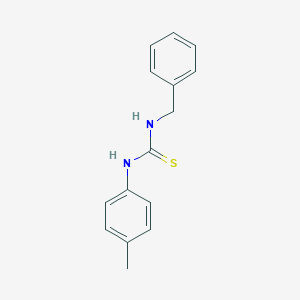

1-Benzyl-3-(4-methylphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

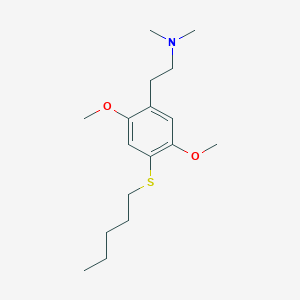

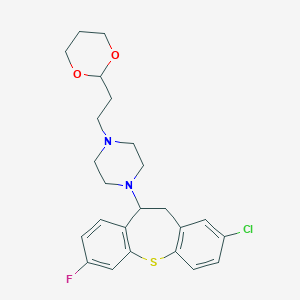

1-Benzyl-3-(4-methylphenyl)thiourea is an organosulfur compound with a molecular weight of 256.37 . Its IUPAC name is N-benzyl-N’-(4-methylphenyl)carbamimidothioic acid .

Synthesis Analysis

The synthesis of thiourea derivatives, which includes 1-Benzyl-3-(4-methylphenyl)thiourea, involves the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(4-methylphenyl)thiourea is determined by its InChI code: 1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) .Physical And Chemical Properties Analysis

1-Benzyl-3-(4-methylphenyl)thiourea is a solid substance . It has a molecular weight of 256.37 .Applications De Recherche Scientifique

1-Benzyl-3-(4-methylphenyl)thiourea: A Comprehensive Analysis of Scientific Research Applications

Coordination Chemistry: 1-Benzyl-3-(4-methylphenyl)thiourea derivatives have been studied for their ligand properties and coordination behavior towards transition metals. The structural and conformational features of these compounds influence the configuration and stability of resultant metal complexes, making them significant in the study of coordination chemistry .

Ionophores and Chemosensors: These derivatives are also known for their role as ionophores for ion selective electrodes and chemosensors for selective and sensitive naked-eye recognition of anions. This application is crucial in analytical chemistry for detecting and measuring specific ions in a solution .

Corrosion Inhibition: A study on 1-Benzyl-3-phenyl-2-thiourea, a related compound, has shown its effectiveness as a corrosion inhibitor in acidic solutions, which suggests potential applications for 1-Benzyl-3-(4-methylphenyl)thiourea in similar settings .

Pharmaceutical Research: While specific applications in pharmaceutical research for 1-Benzyl-3-(4-methylphenyl)thiourea were not found in the search results, thioureas are generally known to possess various biological activities, which could indicate potential pharmaceutical applications.

Material Science: The unique properties of thiourea derivatives may lend themselves to applications in material science, particularly in the development of new materials with specific electronic or mechanical properties.

Environmental Science: Thioureas can be used in environmental science research, particularly in the development of sensors and materials designed to capture or detect environmental pollutants.

Agricultural Chemistry: In agricultural chemistry, thioureas have potential uses in the synthesis of herbicides, pesticides, and other agrochemicals due to their reactivity and functional group compatibility.

Electronic Industry: The electronic industry could benefit from the electrical properties of thiourea derivatives in the development of semiconductors or other electronic components.

Recent developments in chemistry, coordination, structure and… A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion…

Propriétés

IUPAC Name |

1-benzyl-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXPJJFLPWHSOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-methylphenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methylbenzenesulfonamide](/img/structure/B373820.png)

![6-[2-(Dimethylamino)ethoxy]-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373827.png)

![7-tetrahydro-2H-thiopyran-4-yl-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B373831.png)

![2-[4-(2,8-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B373832.png)

![4-tetrahydro-4H-thiopyran-4-ylidene-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene](/img/structure/B373833.png)

![2-[5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid](/img/structure/B373834.png)

![2-methyl-8-tetrahydro-2H-thiopyran-4-yldibenzo[b,e]thiepin-11(6H)-one](/img/structure/B373835.png)

![1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373837.png)

![{4,5-Dichloro-2-[(4-chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B373839.png)